molecular formula C8H12ClN3 B1287283 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 210538-73-1

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B1287283
CAS No.: 210538-73-1
M. Wt: 185.65 g/mol
InChI Key: ORJSIFYUPXLPLK-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine scaffold with a methyl substituent at the 2-position. Its molecular formula is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol (CAS: 1187830-73-4; MDL: MFCD11518994) . The compound is synthesized via nucleophilic substitution or cyclization reactions involving intermediates such as 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, as described in protocols for analogous pyrimidines . This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-10-5-7-4-9-3-2-8(7)11-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJSIFYUPXLPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

424819-91-0
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424819-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80596097
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210538-73-1
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210538-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy using standard methods such as agar diffusion and broth dilution techniques. The structure–activity relationship studies indicate that modifications to the hydrazide fragment can enhance microbial inhibition .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. For example:

  • Pyrrolo[2,3-d]pyrimidine Derivatives : These derivatives have been reported to exhibit a range of pharmacological effects including anticonvulsant, analgesic, and anti-diabetic activities .

Case Study 1: Anticancer Screening

A study conducted on the cytotoxic effects of this compound on A549 and MCF-7 cell lines revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The study highlighted the potential for this compound to be developed into a therapeutic agent for lung and breast cancers .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives of the compound were evaluated against clinical strains of bacteria. The results demonstrated varying degrees of effectiveness depending on the structural modifications made to the hydrazide fragment . This emphasizes the importance of chemical structure in determining biological activity.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyrido[4,3-d]pyrimidine derivatives arises from variations in substituents at the 2-, 4-, and 7-positions. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl- (Target Compound) 2-CH₃ C₈H₁₂ClN₃ 185.65 Kinase inhibition; intermediate in drug synthesis
2-Phenyl- 2-C₆H₅ C₁₃H₁₄ClN₃ 247.73 Higher lipophilicity; potential CNS activity
2-Amino- 2-NH₂ C₇H₁₂Cl₂N₄ 223.10 Enhanced solubility (dihydrochloride salt); antiviral leads
4-Chloro-2-(trifluoromethyl)- 4-Cl, 2-CF₃ C₈H₈Cl₂F₃N₃ 274.07 Electron-withdrawing groups for enhanced reactivity
7-Benzyl-4-Chloro- 7-CH₂C₆H₅, 4-Cl C₁₅H₁₅Cl₂N₃ 316.21 Cytotoxicity in cancer cell lines
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (Parent) None (unsubstituted) C₇H₁₀Cl₂N₄ 208.09 Scaffold for derivatization; low inherent activity

Physicochemical Properties

  • Solubility: Amino and dihydrochloride derivatives (e.g., 2-amino analog) exhibit higher aqueous solubility compared to lipophilic analogs like 2-phenyl .
  • Thermal Stability : Methyl and chloro substituents increase melting points (e.g., 4-methyl derivative melts at ~135°C), whereas hydroxylated analogs (e.g., 2-ol derivative) decompose at lower temperatures .

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • CAS Number : 676994-65-3
  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C

Pharmacological Activity

The biological activity of this compound has been studied primarily in the context of its potential as an antitumor and antiparasitic agent.

Antitumor Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may act as inhibitors of specific signaling pathways involved in tumor progression. They have been reported to inhibit tyrosine kinases and other enzymes crucial for cancer cell proliferation.
  • Case Study : A study demonstrated that certain analogs showed potent activity against mammary neoplasms by inhibiting cell growth and inducing apoptosis in cancer cells (EC50 values ranging from 0.019 μM to 0.115 μM) .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications:

  • Mechanism : The activity against parasites such as Plasmodium falciparum (the causative agent of malaria) has been linked to the inhibition of key metabolic pathways within the parasite.
  • Case Study : In vitro studies revealed that some derivatives exhibited EC50 values as low as 0.025 μM against P. falciparum, highlighting their potential as effective antiparasitic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can lead to variations in potency and selectivity:

SubstituentEffect on ActivityEC50 (μM)
N-MethylIncreased potency0.064
N-PyrazoleModerate activity0.115
4-PyrazoleReduced activity0.177

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that this compound may have moderate toxicity with potential irritant effects on skin and eyes (GHS classification). Further studies are required to establish a comprehensive toxicological profile .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on methyl group signals (δ ~2.5 ppm) and pyrimidine ring protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 209.1 for C₈H₁₂N₃Cl) .
  • HPLC : Assess purity (>97%) using C18 columns with UV detection at 254 nm .

Q. Advanced

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar hydrochlorides .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., 206–211°C) and hygroscopicity under controlled humidity .

How should researchers handle stability and storage of this compound?

Basic
Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Decomposition occurs above 200°C, necessitating avoidance of high-temperature processing .

Advanced
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products. Use HPLC-MS to identify impurities like N-oxides or demethylated derivatives, referencing pharmacopeial guidelines for impurity thresholds .

How can contradictions in solubility data be resolved?

Advanced
Discrepancies in reported solubility (e.g., in water vs. DMSO) may arise from polymorphic forms or residual solvents. Replicate experiments under standardized conditions (e.g., USP buffer systems) and characterize solid-state forms via powder XRD. Cross-validate using nephelometry for turbidity measurements .

What methodologies are recommended for impurity profiling?

Q. Advanced

  • HPLC with Charged Aerosol Detection (CAD) : Quantify non-UV-active impurities (e.g., inorganic salts) .
  • Spiking Studies : Use reference standards (e.g., methylated byproducts) to confirm retention times .
  • Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways .

What are the key applications in drug discovery?

Basic
This compound serves as a precursor for kinase inhibitors or GPCR-targeted therapeutics due to its pyrimidine core, which mimics purine bases in biological systems .

Advanced
In lead optimization, modify the methyl group or pyrido ring to enhance binding affinity. For example, introducing fluoro or chloro substituents at specific positions (e.g., C4) can improve metabolic stability, as seen in related benzisoxazole-pyrimidine hybrids .

How to address safety and regulatory compliance during handling?

Basic
Follow GHS guidelines: Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste handlers .

Advanced
Develop in silico toxicity models (e.g., QSAR) to predict acute oral toxicity (LD50) and prioritize safer analogs. Monitor respiratory irritation risks via occupational exposure limits (OELs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

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